PD 135158 is a potent and selective nonpeptide antagonist of the cholecystokinin type B receptor, known for its high affinity with an IC50 value of 2.8 nM. This compound exhibits negligible affinity for other receptors, such as GABA A, benzodiazepine, substance P, neurotensin, opioid, bradykinin, and 5-HT3 receptors. PD 135158 has been extensively researched for its potential applications in various fields, including pharmacology and neuroscience, particularly in relation to anxiety and food intake disorders.
PD 135158 is identified by the CAS number 130285-87-9 and is available through various chemical suppliers for research purposes. Its synthesis and properties have been documented in scientific literature, providing insight into its utility in receptor studies.
This compound falls under the category of cholecystokinin type B receptor antagonists. It is classified as a nonpeptide antagonist due to its synthetic origin and mechanism of action targeting specific receptor types without mimicking peptide structures.
The synthesis of PD 135158 involves a multi-step organic synthesis process. The initial phase focuses on constructing the core structure, followed by the introduction of various functional groups. Protecting groups are utilized to ensure selective reactions occur at specific sites on the molecule.
The synthetic route typically involves:
Industrial production methods are not extensively documented but are presumed to follow similar laboratory protocols scaled for larger quantities.
The molecular formula for PD 135158 is , indicating a complex arrangement of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms.
PD 135158 undergoes a variety of chemical reactions including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The specific outcomes depend on reaction conditions such as temperature and solvent choice.
PD 135158 acts as a selective antagonist for the cholecystokinin type B receptor. By binding to this receptor subtype, it inhibits the action of endogenous cholecystokinin peptides that are involved in various physiological processes including anxiety modulation and appetite regulation . This mechanism underscores its potential therapeutic applications in treating anxiety disorders.
PD 135158 is characterized by:
Key chemical properties include:
Further characterization can be achieved through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity.
PD 135158 has significant scientific uses:
PD 135158 (CAM 1028) is a structurally complex nonpeptide compound with systematic chemical name 4-[[(1R)-2-[[(2R)-3-(1H-Indol-3-yl)-2-methyl-1-oxo-2-[[[[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy]carbonyl]amino]propyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid [1] [7] [9]. Its molecular formula is C~35~H~44~N~4~O~6~ with a molecular weight of 616.76 g/mol [1] [9]. The compound features multiple chiral centers, including a bicyclic norbornane derivative ((1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl) and an L-phenylalanine moiety, contributing to its stereospecific binding characteristics [7] [9]. The presence of both indole and phenyl groups creates an extended aromatic surface, while the terminal carboxylic acid enhances water solubility under physiological conditions.
Table 1: Molecular Properties of PD 135158
Property | Value |
---|---|
CAS Number | 130325-35-8 |
Molecular Formula | C~35~H~44~N~4~O~6~ |
Molecular Weight | 616.76 g/mol |
Alternate Names | CAM 1028 |
Purity Specifications | ≥98% (HPLC) |
Storage Conditions | +4°C |
Solubility Characteristics | Polar solvent-compatible |
The compound's three-dimensional configuration enables selective interaction with cholecystokinin receptors, particularly the CCK~2~ subtype. PD 135158 maintains stability under recommended storage conditions (+4°C) and demonstrates sufficient solubility in polar solvents for experimental applications [1] [9]. Analytical characterization typically employs high-performance liquid chromatography (HPLC), with commercial preparations meeting ≥98% purity standards [9]. The molecular structure strategically incorporates peptide bond mimetics and rigid domains that confer resistance to enzymatic degradation while maintaining high receptor affinity—a significant advancement over earlier peptide-based CCK antagonists [9].
The development of PD 135158 emerged from intensive structure-activity relationship studies in the late 1980s aimed at creating nonpeptide cholecystokinin antagonists. This research was pioneered by Hughes et al. (1990), who sought to overcome the pharmacological limitations of peptide-based compounds, particularly their poor oral bioavailability and short metabolic half-lives [1] [9]. PD 135158 was optimized for CCK~2~ receptor selectivity through systematic molecular modifications, resulting in a compound with nanomolar affinity (IC~50~ = 2.8 nM against mouse cortex CCK~B~) and minimal cross-reactivity at CCK~1~ receptors (IC~50~ = 1232 nM) [4] [9]. This represented a substantial improvement over earlier CCK antagonists such as proglumide, which lacked receptor subtype selectivity [1].
Table 2: Receptor Binding Profile of PD 135158
Receptor Type | Affinity (IC~50~) | Selectivity Ratio (CCK~2~/Other) |
---|---|---|
CCK~2~ (CCK~B~) | 2.8 nM | Reference |
CCK~1~ (CCK~A~) | 1232 nM | 440-fold |
GABA~A~ | >10 µM | >3570-fold |
Benzodiazepine | >10 µM | >3570-fold |
Substance P | >10 µM | >3570-fold |
Neurotensin | >10 µM | >3570-fold |
5-HT~3~ | >10 µM | >3570-fold |
Early pharmacological characterization demonstrated that PD 135158 exhibits negligible affinity (>10 µM) for substance P, benzodiazepine, GABA~A~, neurotensin, bradykinin, and 5-HT~3~ binding sites [1] [9]. This exceptional receptor selectivity profile facilitated its use as a gold standard tool compound for probing CCK~2~ receptor functions in both neurological and gastrointestinal systems. Functional studies revealed its anxiolytic potential in animal models, particularly in the elevated plus maze and social interaction tests, where it reduced anxiety-like behaviors without sedative effects [9] [10]. Additionally, PD 135158 increased food intake in rats, suggesting CCK~2~ receptor involvement in satiety regulation [9].
Significant research demonstrated PD 135158's ability to enhance latent inhibition in rats at low doses (0.1 mg/kg subcutaneous administration), an effect comparable to haloperidol and indicative of antipsychotic potential [2]. This finding was pivotal in establishing CCK~2~ receptor modulation as a novel approach for psychiatric drug development. Further studies revealed its anti-panic-like properties in the mouse defense test battery, where it reduced avoidance behaviors without affecting generalized anxiety parameters [10]. The compound's ability to suppress conditioned fear responses without motor impairment distinguished it from benzodiazepines [9], suggesting differential mechanisms of action. These collective findings positioned PD 135158 as a critical pharmacological tool for investigating CCK~2~ receptor-mediated processes in normal and pathological states.
The biological significance of PD 135158 must be contextualized within the broader physiology of cholecystokinin receptors. CCK receptors comprise two subtypes: CCK~1~ (CCK~A~) receptors predominantly located in peripheral tissues but also present in discrete brain regions (nucleus accumbens, area postrema, and ventral tegmental area), and CCK~2~ (CCK~B~) receptors abundantly distributed throughout the central nervous system (cortex, basal ganglia, amygdala, and striatum) [4] [5]. These receptors bind sulfated cholecystokinin octapeptide (CCK-8S) with high affinity, though CCK~1~ receptors exhibit 1000-fold greater selectivity for sulfated versus nonsulfated forms compared to CCK~2~ receptors [5].
Table 3: Comparative Functions of CCK Receptor Subtypes
Characteristic | CCK~1~ (CCK~A~) Receptor | CCK~2~ (CCK~B~) Receptor |
---|---|---|
Primary Distribution | Peripheral organs, discrete CNS | Widespread CNS, gastric mucosa |
Endogenous Agonist Preference | CCK-8S >> CCK-8U | CCK-8S = CCK-8U = CCK-4 |
Neurological Functions | Modulates dopamine release in NAcc | Mediates anxiety responses in BLA |
Regulates satiety | Facilitates fear conditioning | |
Influences reward processing | Co-localized with dopamine in VTA | |
Gastrointestinal Functions | Pancreatic enzyme secretion | Gastric acid secretion |
Gallbladder contraction | Mucosal maintenance | |
Gut motility regulation | ENS regulation of mucus secretion |
In the neurological domain, CCK~2~ receptors in the basolateral amygdala (BLA) critically regulate anxiety-related behaviors. Neuroanatomical studies reveal that approximately 80-90% of ventral tegmental area (VTA) dopaminergic neurons co-express CCK, which is differentially released during high-frequency neuronal firing due to storage in large dense-core vesicles [5] [6]. This co-release enables CCK to modulate dopamine dynamics in the mesolimbic pathway, particularly in the caudal-medial nucleus accumbens (NAcc) [5]. PD 135158 administration potently antagonizes CCK-8S-induced activation of dorsal hippocampus CA3 pyramidal neurons [1] and enhances electrically evoked acetylcholine release in the rat striatum when dopaminergic activity is blocked, indicating complex neuromodulatory interactions [6]. These effects occur through both CCK~1~ and CCK~2~ receptors on cholinergic interneurons, demonstrating functional receptor interplay in striatal circuits [6].
Within gastrointestinal physiology, CCK receptors regulate mucosal barrier function through enteric nervous system (ENS) innervation. The ENS extensively innervates mucosal epithelium, directly regulating mucus secretion and renewal [3]. The gastrointestinal mucus system—comprising hydrated networks of glycosylated mucin proteins—serves as the primary interface between luminal contents (including microbiota) and intestinal epithelium. Dysregulation of mucus properties occurs in neurological disorders including Parkinson's disease and autism spectrum disorder, suggesting microbiota-gut-brain axis involvement [3]. CCK~2~ receptors are densely expressed in gastric mucosa where they mediate acid secretion, while CCK~1~ receptors predominantly regulate pancreatic enzyme secretion and gallbladder contraction [4] [5]. Notably, PD 135158 paradoxically stimulates rat pancreatic enzyme secretion through partial CCK~1~ receptor agonism [1], highlighting the complex pharmacological profile of this compound across receptor systems.
The functional relationship between CCK receptors and neurological conditions extends to disease mechanisms. In Parkinson's disease and autism spectrum disorder, alterations in mucus properties and composition may exacerbate gastrointestinal symptoms and contribute to microbial dysbiosis [3] [8]. Furthermore, the co-localization of CCK with dopamine in mesolimbic pathways suggests involvement in schizophrenia pathophysiology, where PD 135158 demonstrates antipsychotic-like effects in animal models [2] [5]. These multidimensional roles underscore why PD 135158 remains a vital research tool for dissecting CCK receptor functions across physiological systems and developing novel therapeutics targeting CCK signaling pathways.
Table 4: Research Applications of PD 135158
Research Area | Experimental Findings |
---|---|
Anxiety Studies | Reduces anxiety in elevated plus-maze and social interaction tests [9] |
Psychosis Models | Enhances latent inhibition comparable to haloperidol [2] |
Reward Processing | Modulates conditioned rewarded behavior in NAcc [1] |
Striatal Function | Enhances ACh release under dopamine blockade [6] |
Gut-Brain Axis | Potential modulator of ENS-mucus interactions [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7